4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 142689-05-2
VCID: VC17077345
InChI: InChI=1S/C12H11FO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h3-5,15H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C12H11FO5
Molecular Weight: 254.21 g/mol

4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid

CAS No.: 142689-05-2

Cat. No.: VC17077345

Molecular Formula: C12H11FO5

Molecular Weight: 254.21 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid - 142689-05-2

Specification

CAS No. 142689-05-2
Molecular Formula C12H11FO5
Molecular Weight 254.21 g/mol
IUPAC Name 5-fluoro-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid
Standard InChI InChI=1S/C12H11FO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h3-5,15H,1-2H3,(H,16,17)
Standard InChI Key HRDHBNWDQPSCEB-UHFFFAOYSA-N
Canonical SMILES CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)F)C

Introduction

1. Introduction

4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid is a synthetic organic compound that belongs to the family of benzopyran derivatives. These compounds are known for their diverse applications in medicinal chemistry due to their structural resemblance to naturally occurring flavonoids and coumarins. The presence of hydroxyl, carboxylic acid, and fluorine functional groups in its structure suggests potential bioactivity.

2. Structural Features

The compound's structure can be described as a benzopyran ring system (a fused aromatic and pyran ring) with the following key substituents:

  • Hydroxy group (-OH) at position 8, which may enhance hydrogen bonding and solubility.

  • Carboxylic acid (-COOH) at position 7, contributing to acidity and potential biological interactions.

  • Fluorine atom (-F) at position 5, often used in drug design to improve metabolic stability and binding affinity.

  • Methyl groups (-CH₃) at positions 3 and 4, adding hydrophobic character.

  • Keto group (-C=O) at position 6, which may participate in tautomeric equilibria or act as a hydrogen bond acceptor.

3. Synthesis

While specific synthesis methods for this exact compound are unavailable in the provided results, benzopyran derivatives are typically synthesized through:

  • Cyclization reactions involving phenolic precursors and carboxylic acids.

  • Fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Functional group modifications such as methylation or hydroxylation of intermediates.

4. Potential Applications

Compounds with similar structures have been investigated for various biological activities:

  • Antioxidant Properties: The hydroxyl group on the benzopyran ring can scavenge free radicals.

  • Anti-inflammatory Activity: Carboxylic acid derivatives often inhibit enzymes like cyclooxygenase (COX).

  • Antimicrobial Effects: Fluorinated compounds are known to enhance activity against bacterial strains.

  • Pharmacokinetics: The fluorine atom can improve membrane permeability and metabolic stability.

5. Analytical Characterization

To confirm the identity and purity of such compounds, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR): For determining the chemical environment of protons (1^1H) and carbons (13^13C).

  • Infrared Spectroscopy (IR): To identify functional groups like -OH (broad peak ~3200–3600 cm1^{-1}) and -COOH (~1700 cm1^{-1}).

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • X-ray Crystallography: To elucidate the three-dimensional structure.

6. Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC13_{13}H11_{11}FO5_{5}
Molecular Weight~266 g/mol
Melting PointNot reported; likely crystalline
SolubilitySoluble in polar solvents (e.g., ethanol)
pKa (Carboxylic Acid)~4–5 (estimated based on similar compounds)
LogP~1–2 (moderate lipophilicity; estimated)

7. Future Research Directions

To fully understand the potential of this compound:

  • Biological Screening: Evaluate its activity against enzymes or receptors of interest.

  • Structure-Activity Relationship (SAR) Studies: Modify substituents to optimize bioactivity.

  • Toxicological Assessment: Determine safety profiles in vitro and in vivo.

If more specific data is required about this compound, further experimental studies or access to specialized chemical databases may be necessary.

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